molecular formula C11H10ClNS B496435 4-chloro-N-(thiophen-3-ylmethyl)aniline CAS No. 54675-56-8

4-chloro-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B496435
CAS No.: 54675-56-8
M. Wt: 223.72g/mol
InChI Key: SATIMQUVKUHHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(thiophen-3-ylmethyl)aniline is a substituted aniline derivative featuring a chloro group at the para position of the benzene ring and a thiophen-3-ylmethyl moiety attached to the aniline nitrogen. The thiophene moiety introduces heteroaromaticity, which can enhance electronic conjugation and influence reactivity in coordination chemistry or biological applications .

Properties

CAS No.

54675-56-8

Molecular Formula

C11H10ClNS

Molecular Weight

223.72g/mol

IUPAC Name

4-chloro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H10ClNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2

InChI Key

SATIMQUVKUHHRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCC2=CSC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1NCC2=CSC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural features, molecular weights, and applications of 4-chloro-N-(thiophen-3-ylmethyl)aniline with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings References
4-Chloro-N-(thiophen-3-ylmethyl)aniline Cl (para), thiophen-3-ylmethyl (N) C₁₁H₁₀ClNS ~237.75* Potential use in catalysis or medicinal chemistry due to thiophene’s electronic properties. Inferred
4-Methyl-N-(thiophen-3-ylmethyl)aniline CH₃ (para), thiophen-3-ylmethyl (N) C₁₂H₁₃NS 203.30 Structural analog; demonstrates synthetic feasibility of N-thiophenemethyl substitution.
4-Chloro-N-(4-nitrophenyl)aniline Cl (para), 4-nitrophenyl (N) C₁₂H₉ClN₂O₂ 248.67 Intermediate in diarylamine synthesis; highlights nitro group’s electron-withdrawing effects.
4-Chloro-N-(4-methoxybenzylidene)aniline Cl (para), 4-methoxybenzylidene (N) C₁₄H₁₁ClNO 243.70 Corrosion inhibitor; quantum studies show Cl and methoxy groups enhance adsorption on metals.
(R)-4-Chloro-N-(1-phenylethyl)-aniline Cl (para), phenylethyl (N) C₁₄H₁₄ClN 231.72 Chiral amine; used in asymmetric synthesis or pharmaceutical intermediates.
3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline Cl (meta), trifluoromethoxybenzyl (N) C₁₄H₁₁ClF₃NO 301.69 Fluorinated analogs may improve metabolic stability in drug design.

*Calculated based on analogous compounds.

Key Research Findings

Electronic Effects of Substituents :

  • The para-chloro group in 4-chloro-N-(4-methoxybenzylidene)aniline increases electron density at the nitrogen atom, enhancing its corrosion inhibition efficiency on zinc surfaces compared to meta- or ortho-chloro isomers .
  • Thiophene-containing analogs (e.g., 4-methyl-N-(thiophen-3-ylmethyl)aniline) demonstrate improved solubility in organic solvents due to the heteroaromatic ring, which could facilitate catalytic or ligand-binding applications .

Synthetic Methodologies :

  • Reductive amination using imine reductases (IREDs) has been employed for N-thiophenemethylamine derivatives, achieving high conversion rates (~97%) in the synthesis of bioactive molecules .
  • Schiff base formation (e.g., 4-chloro-N-[(nitrophenyl)methylene]aniline) involves condensation of 4-chloroaniline with aldehydes, a strategy applicable to the target compound’s synthesis .

Chloro-substituted anilines are critical intermediates in polyimide monomer synthesis, as seen in 3-chloro-N-phenyl-phthalimide derivatives .

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